6-Allyloxypurine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6-prop-2-enoxy-7H-purine |
InChI |
InChI=1S/C8H8N4O/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) |
InChI Key |
KQTMKEHKXBCEMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Allyloxypurine
Strategies for the De Novo Synthesis of 6-Allyloxypurine
The de novo synthesis of this compound, in the context of laboratory preparation, refers to its construction from foundational purine (B94841) structures. The primary route involves the nucleophilic aromatic substitution (SNAr) on a purine core.
The most common and efficient pathway for synthesizing this compound involves the reaction of a 6-halopurine with allyl alcohol. nih.gov 6-chloropurine (B14466) is the most frequently utilized precursor due to its commercial availability and appropriate reactivity. google.comgoogle.com
The core reaction is a nucleophilic aromatic substitution where the alkoxide, generated from allyl alcohol, acts as the nucleophile, displacing the chloride ion from the C6 position of the purine ring. The electron-donating nature of the amino group in related compounds like 2-amino-6-chloropurine (B14584) can decrease the ring's susceptibility to nucleophilic attack, often necessitating more forceful reaction conditions. researchgate.net However, for 6-chloropurine itself, the reaction proceeds effectively under standard conditions.
The reaction pathway is as follows:
Generation of the Alkoxide: Sodium metal or a strong base like sodium hydride is used to deprotonate allyl alcohol, forming the sodium allyloxide nucleophile.
Nucleophilic Attack: The allyloxide ion attacks the electron-deficient C6 carbon of 6-chloropurine.
Displacement: The chloride ion, a good leaving group, is expelled, resulting in the formation of the this compound product.
This synthesis can be performed using the alcohol reagent as the solvent, or with an inert, high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). google.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, minimizing side reactions, and ensuring the process is efficient. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction duration.
One documented synthesis involves adding sodium metal to distilled allyl alcohol to generate sodium allyloxide. google.com The solution is then combined with 6-chloropurine dissolved in more allyl alcohol and heated to 100 °C for 20 hours under a nitrogen atmosphere. google.com This method has been reported to produce a high yield of 89% after purification. google.com Challenges in similar syntheses, such as those starting from 2-amino-6-chloropurine, highlight that these reactions can be slow and may not proceed to completion, which necessitates careful optimization and purification. researchgate.net The use of the alcohol as both reagent and solvent simplifies the procedure but can make removal of excess reagent challenging. researchgate.net Alternative strategies might involve using a stoichiometric amount of the alkoxide in a different solvent.
Below is a table summarizing typical reaction conditions for the synthesis of this compound and related structures.
| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine | Sodium, Allyl alcohol | Allyl alcohol | 100 °C | 20 h | 89% | google.com |
| Hypoxanthine (B114508) | Phosphoryl chloride, N,N-dimethylaniline | Phosphoryl chloride | Reflux | 2 h | N/A (forms 6-chloropurine intermediate) | google.com |
| 2-Amino-6-chloropurine | Sodium hydride, Cyclopentanemethanol | Anhydrous THF | Reflux | 4 days | N/A (analogue synthesis) | google.com |
Following the synthesis, a multi-step process is required to isolate and purify the this compound product from unreacted starting materials, the base, and any side products.
A typical purification procedure involves:
Neutralization: After cooling the reaction mixture, it is neutralized. Acetic acid is commonly used for this purpose to quench any remaining base. google.com
Solvent Removal: The solvent (e.g., excess allyl alcohol) is removed under reduced pressure (in vacuo). google.com
Recrystallization: The crude residue is then recrystallized from a suitable solvent, such as water, to yield a white crystalline solid. google.com
Chromatography: For higher purity or when recrystallization is insufficient, flash column chromatography on silica (B1680970) gel is employed. google.comresearchgate.net A typical eluent system for purine derivatives is a mixture of methanol (B129727) and dichloromethane. google.com
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, Reverse-Phase HPLC (RP-HPLC) is an effective method. sigmaaldrich.comthermofisher.com This technique separates compounds based on hydrophobicity and is excellent for removing closely related impurities. sigmaaldrich.com
The choice of purification method depends on the scale of the synthesis and the required purity for downstream applications. sigmaaldrich.comthermofisher.com
Functional Group Interconversions and Derivatization Strategies of the Allyl Moiety
The allyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes (typically ruthenium or molybdenum complexes), which involves the exchange of substituents between two alkenes. libretexts.orgacs.orgmdpi.com For this compound, this can be used in cross-metathesis (CM) to introduce new functional groups or in ring-closing metathesis (RCM) if another alkene is present in the molecule. mdpi.com
While specific examples of olefin metathesis on this compound itself are not extensively detailed in the provided search results, the reactivity of alkenyl purines in cross-metathesis has been noted as an area of interest in purine chemistry. researchgate.net The general applicability of catalysts like Grubbs' catalysts allows for a wide range of functional group tolerance, making them suitable for complex molecules like purine derivatives. harvard.edusocma.org
A related, but distinct, transformation that has been reported for 6-allyloxypurines is a palladium-catalyzed Claisen rearrangement, which converts them into N(1)-substituted hypoxanthines under mild conditions. researchgate.netchempap.org This highlights the reactivity of the allyl group within the purine scaffold.
| Reaction Type | Catalyst System (General) | Potential Transformation of this compound | Reference |
|---|---|---|---|
| Cross-Metathesis (CM) | Grubbs' or Schrock Catalysts | Reacts with a partner olefin (R-CH=CH₂) to form a new C-C bond, yielding a longer-chain ether linkage. | libretexts.orgmdpi.com |
| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock Catalysts | If another olefin is introduced elsewhere in the molecule, RCM can form a new heterocyclic ring system. | mdpi.comharvard.edu |
Hydrofunctionalization reactions add a hydrogen atom and a functional group across the double bond of the allyl moiety.
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for converting an alkene into an alcohol. wikipedia.org The process is stereospecific (syn-addition) and regioselective (anti-Markovnikov), meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.comucalgary.ca
Hydroboration: The allyl group of this compound would react with a borane (B79455) reagent (e.g., BH₃·THF). The boron atom adds to the terminal carbon of the double bond, and a hydrogen atom adds to the internal carbon. libretexts.org
Oxidation: The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH), to replace the boron atom with a hydroxyl group. wikipedia.orgbyjus.com
This would convert the 6-allyloxy group into a 6-(3-hydroxypropoxy) group, providing a primary alcohol for further functionalization.
Epoxidation: Epoxidation introduces a three-membered cyclic ether, an epoxide (or oxirane), by adding a single oxygen atom across the double bond. libretexts.org This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org
The reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene of the allyl group. youtube.com This converts the this compound into 6-((oxiran-2-yl)methoxy)purine. Epoxides are highly valuable synthetic intermediates because their strained ring can be opened by a wide variety of nucleophiles (e.g., water, alcohols, amines) to introduce diverse functional groups. wikipedia.org
| Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂CH₂OH) | wikipedia.orgucalgary.ca |
| Epoxidation | m-CPBA or other peroxy acid | Epoxide (Oxirane) ring | libretexts.orgwikipedia.org |
Selective Cleavage and Modification of the Allyl Ether Linkage
The allyl ether group in this compound is a valuable protecting group for the hydroxyl function at the 6-position of the purine ring. Its relative stability under both acidic and basic conditions allows for a degree of orthogonal protection. organic-chemistry.org However, its true utility lies in the ability to be selectively cleaved or modified under specific conditions, providing access to a range of derivatives.
A common method for the deprotection of allyl ethers involves isomerization to the more labile enol ether, which can then be hydrolyzed under mild acidic conditions. organic-chemistry.org This isomerization can be achieved using potassium t-butoxide (KOtBu). organic-chemistry.org However, this method is limited to substrates that are not sensitive to basic conditions.
Palladium-catalyzed reactions offer a milder and more versatile approach to both the cleavage and modification of the allyl ether linkage. For instance, aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers using a palladium catalyst under basic conditions. organic-chemistry.orgnih.gov This method is also effective for the deprotection of allyloxycarbonyl groups. nih.gov The cleavage of allyl aryl ethers can be achieved using 10% Pd/C under mild, basic conditions, a process suggested to proceed via a single electron transfer (SET) mechanism rather than through a π-allyl-palladium complex. organic-chemistry.org
Furthermore, palladium catalysis can be employed for the Claisen rearrangement of 6-allyloxypurines. This reaction proceeds under mild conditions, utilizing catalysts such as Pd(PPh₃)₄ or Pd(dba)₂/dppf in dry THF at 60°C, to afford N(1)-substituted hypoxanthines. researchgate.netcore.ac.ukresearchgate.netresearchgate.net This rearrangement can accommodate a variety of substituted allyl fragments, transferring them to the N(1) position of the hypoxanthine skeleton with high yields and retention of the double bond configuration. researchgate.netresearchgate.netresearchgate.net
Table 1: Palladium-Catalyzed Claisen Rearrangement of 6-Allyloxypurines
| Starting Material | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Pd(dba)₂/dppf | THF, 60°C, 16h | N(1)-Allylhypoxanthine | 93 | researchgate.net |
| 6-(Cyclohex-3-enyloxy)purine | Pd(dba)₂/dppf | THF, 60°C | N(1)-(Cyclohex-3-enyl)hypoxanthine | - | researchgate.net |
| 6-(Cinnamyloxy)purine | Pd(dba)₂/dppf | THF, 60°C | N(1)-Cinnamylhypoxanthine | - | researchgate.net |
| 9-Benzyl-6-allyloxy-2-iodo-9H-purine | Pd(dba)₂/dppf | THF, 60°C | N(1)-Allyl-9-benzyl-2-iodohypoxanthine | High | researchgate.net |
Other transition metal complexes, such as a cationic CpRu(II) complex with quinaldic acid, have also been shown to effectively catalyze the deprotection of allyl ethers in alcoholic solvents without the need for additional nucleophiles. nih.gov
Substitution and Cross-Coupling Reactions at the Purine Ring of this compound
The purine ring of this compound is amenable to various substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups at different positions of the heterocyclic core.
Electrophilic Aromatic Substitution Studies on the Purine Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.comsavemyexams.combootcamp.commasterorganicchemistry.com In these reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org Electron-donating groups activate the ring towards substitution, while electron-withdrawing groups are deactivating. libretexts.org
In the context of purines, the imidazole (B134444) ring is generally more electron-rich and thus more susceptible to electrophilic attack. mdpi.com Direct C-H cyanation of purine derivatives has been achieved through a sequence of triflic anhydride (B1165640) activation, nucleophilic cyanation, and elimination, leading to 8-cyanated purines. mdpi.com The presence of various functional groups, including allyl ethers, is tolerated under these conditions. mdpi.com
Nucleophilic Substitution Reactions on the Purine Ring System
Nucleophilic substitution reactions are common for introducing substituents onto the purine ring, particularly at the C6 position when a suitable leaving group, such as a halogen, is present. savemyexams.comlibretexts.orgrammohancollege.ac.inlibretexts.org The initial synthesis of this compound itself often involves the nucleophilic displacement of a chlorine atom from 6-chloropurine by an allyloxide anion. google.com
The 6-allyloxy group can also be displaced by other nucleophiles, although this is less common than transformations involving a halogenated precursor. The reactivity of the purine ring towards nucleophilic attack can be influenced by the substituents present. For instance, the introduction of an electron-withdrawing group can facilitate nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively applied to purine chemistry. nih.govsigmaaldrich.comlibretexts.org These reactions typically involve an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. studfile.netresearchgate.netharvard.edunih.govsci-hub.stuwindsor.camdpi.com For halogenated this compound derivatives, the Suzuki-Miyaura coupling provides an efficient route to introduce aryl and alkenyl groups. For example, 9-benzyl-2-chloro-6-phenylpurine can be synthesized from 9-benzyl-2,6-dichloropurine by selectively coupling at the C6 position. studfile.netresearchgate.net The reaction conditions, such as the solvent and base, can be tuned to optimize the coupling of different types of boronic acids. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netmdpi.comlibretexts.orgrsc.orglucp.net It provides a direct method for introducing alkynyl moieties onto the purine ring. Halogenated this compound derivatives can serve as substrates for Sonogashira coupling, enabling the synthesis of various alkynylpurine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgsnnu.edu.cnlibretexts.orgacsgcipr.orgkit.edu Halogenated this compound derivatives can be subjected to Buchwald-Hartwig amination to introduce a wide range of amino substituents at the halogenated position. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with sterically hindered ligands often providing superior results. wikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Purine Derivatives
| Reaction Type | Halopurine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | 9-Benzyl-2-chloro-6-phenylpurine | studfile.netresearchgate.net |
| Suzuki-Miyaura | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | 9-Benzyl-6-chloro-2-phenylpurine | researchgate.net |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0)/Cu(I) | Aryl/Vinyl Alkyne | researchgate.netmdpi.com |
| Buchwald-Hartwig | Aryl Halide | Amine | Pd(0)/Phosphine Ligand | Aryl Amine | wikipedia.orgsnnu.edu.cn |
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Allyloxypurine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. libretexts.org
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. acdlabs.com The chemical shifts in a ¹H NMR spectrum are indicative of the shielding or deshielding of protons. acdlabs.com In the case of 6-allyloxypurine, the spectrum would be expected to show distinct signals for the purine (B94841) ring protons and the protons of the allyl group. The integration of these signals corresponds to the number of protons in each unique environment. acdlabs.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (purine) | ~8.4 | Singlet | 1H |
| H-8 (purine) | ~8.5 | Singlet | 1H |
| H-1' (allyl) | ~6.1 | Multiplet | 1H |
| H-2' (allyl) | ~5.4 | Multiplet | 2H |
| O-CH₂ (allyl) | ~5.0 | Multiplet | 2H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. acdlabs.compressbooks.pubyoutube.com
Carbon-13 (¹³C) NMR Spectral Analysis and DEPT Experiments
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (purine) | ~152 |
| C-4 (purine) | ~151 |
| C-5 (purine) | ~122 |
| C-6 (purine) | ~160 |
| C-8 (purine) | ~142 |
| C-1' (allyl) | ~133 |
| C-2' (allyl) | ~118 |
| O-CH₂ (allyl) | ~66 |
Note: Predicted values are based on typical chemical shift ranges and may vary. libretexts.orgorganicchemistrydata.org
Two-Dimensional (2D) NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC) for Connectivity and Long-Range Coupling Elucidation
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. epfl.chlongdom.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. longdom.org For this compound, COSY would show correlations between the protons of the allyl group.
TOCSY (Total Correlation Spectroscopy) provides information about all protons within a spin system, even if they are not directly coupled.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons. epfl.ch
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise mass of a molecule, allowing for the determination of its elemental composition. researchgate.net This high level of accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas. researchgate.net The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner upon ionization. This can help to confirm the presence of the purine and allyl substructures within this compound.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. hilarispublisher.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds within the purine ring, and the C=C and C-H bonds of the allyl group. libretexts.orglibretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic/alkene) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=N (purine) | 1680-1640 |
| C=C (purine/allyl) | 1650-1550 |
| C-O (ether) | 1250-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.commsu.edu The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher one. msu.edu The purine ring system in this compound acts as a chromophore, the part of the molecule responsible for absorbing light. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax) that are characteristic of the electronic structure of the purine core. technologynetworks.com The position and intensity of these bands can be influenced by the allyloxy substituent.
Based on a comprehensive search of scientific literature and crystallographic databases, there is currently no publicly available X-ray crystallography data for the compound this compound.
Extensive searches in major repositories of crystal structures, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any entries for this compound. Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, bond lengths, bond angles, and conformational analysis derived from X-ray diffraction, is not available in the public domain.
Therefore, it is not possible to provide the specific details requested for the section on "X-Ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis," including data tables and in-depth research findings.
Computational Chemistry and Theoretical Modeling of 6 Allyloxypurine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the molecular Schrödinger equation to determine a molecule's electronic structure and other properties. wikipedia.org
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. wikipedia.orgstackexchange.com It is often favored for its balance of accuracy and computational cost. wikipedia.org For 6-allyloxypurine, DFT calculations, potentially using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to model its electronic characteristics. scielo.org.mxmdpi.com
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. eurjchem.com For this compound, the HOMO is expected to be localized primarily on the purine (B94841) ring system, which is rich in electrons, while the LUMO would also be distributed across this aromatic system.
Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). This analysis helps identify the electrophilic and nucleophilic sites within this compound. The nitrogen atoms of the purine ring and the oxygen atom of the allyloxy group are expected to be regions of negative charge (nucleophilic), while the hydrogen atoms and parts of the allyl group may carry a partial positive charge (electrophilic).
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scielo.org.mxmdpi.com These descriptors provide a theoretical basis for predicting how this compound might behave in chemical reactions.
A hypothetical table of reactivity descriptors for this compound, based on typical values for similar organic molecules, is presented below.
| Descriptor | Formula | Typical Predicted Value (a.u.) | Significance |
| HOMO Energy | EHOMO | ~ -0.25 | Related to ionization potential; electron-donating ability. |
| LUMO Energy | ELUMO | ~ -0.05 | Related to electron affinity; electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | ~ 0.20 | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | I ≈ -EHOMO | ~ 0.25 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | ~ 0.05 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~ 0.15 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~ 0.10 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | ~ 5.0 | Reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | ~ 0.11 | Propensity to accept electrons. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, they can provide highly accurate results, especially for conformational and tautomeric studies. smu.edumdpi.com
Conformational Analysis: The flexibility of the allyloxy side chain in this compound allows for multiple conformations. Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, can be used to perform a potential energy surface (PES) scan. mdpi.com By systematically rotating the dihedral angles of the C-O-C-C bonds in the allyloxy group, the various stable conformers and the energy barriers between them can be identified. mdpi.compsu.edu This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its interactions with other molecules. ufrrj.br
Tautomeric Equilibrium: Purine derivatives can exist in different tautomeric forms, primarily involving the migration of a proton between nitrogen atoms in the purine ring. For this compound, the N7-H and N9-H tautomers are the most likely. Ab initio calculations can determine the relative energies of these tautomers in both the gas phase and in solution (using a solvent model). researchgate.net The results would predict the most stable tautomer and the equilibrium constant between the different forms, which is vital for understanding its biological activity, as different tautomers may bind to receptors differently.
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Interactions, and Conformational Sampling
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to simulate its behavior in an aqueous environment. The simulation would reveal:
Conformational Sampling: How the allyloxy chain explores different conformations over time.
Solvent Interactions: The formation and breaking of hydrogen bonds between the purine ring's nitrogen and oxygen atoms and the surrounding water molecules. The simulation can also quantify the solvent accessible surface area (SASA).
In Silico Prediction of Potential Biological Targets and Interaction Modes
In silico methods are computational techniques used to predict the biological activity and targets of a molecule, which can significantly accelerate the drug discovery process. creative-biolabs.comnih.govcam.ac.uk
Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.com This technique is essential for structure-based drug design. nih.govresearchgate.net For this compound, docking simulations could be performed against a library of known protein structures, particularly enzymes for which purine analogs are known inhibitors (e.g., kinases, phosphodiesterases).
The process involves:
Obtaining the 3D structure of a target protein.
Placing this compound into the protein's binding site.
Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity (e.g., in kcal/mol). researchgate.net
The results would identify potential protein targets and provide a detailed view of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the purine ring and aromatic amino acid residues in the protein. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trmdpi.com
Ligand-Based Modeling: If a set of molecules with known activity against a specific target is available, their common chemical features can be aligned to create a pharmacophore model. nih.gov This model can then be used to screen databases for new compounds, like this compound, that fit the pharmacophore and are therefore likely to be active.
Structure-Based Modeling: If the 3D structure of a target protein is known, a pharmacophore can be generated based on the key interaction points within its binding site. mdpi.comfrontiersin.orgresearchgate.net This model defines the ideal locations for features like hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. This compound could then be evaluated to see how well it matches this "ideal" ligand model for various targets.
By employing these computational strategies, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental investigation into its chemical properties and potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Purine Derivatives (theoretical prediction based on molecular descriptors)
QSAR and QSPR models are mathematical algorithms that aim to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orguspex-team.org These models are built upon the principle that the structure of a molecule dictates its behavior. By quantifying structural features through numerical values known as molecular descriptors, it is possible to develop predictive models. uspex-team.org
For purine derivatives, QSAR studies have been instrumental in identifying key structural features that influence their activity as, for example, antitubercular agents, kinase inhibitors, and anticancer compounds. wikipedia.orgresearchgate.netchemicalpapers.com These studies typically involve a series of related compounds, for which a specific biological activity has been experimentally determined. Molecular descriptors are then calculated for each compound, and statistical methods are employed to build a model that relates these descriptors to the observed activity.
Theoretical Application to this compound:
A hypothetical QSAR/QSPR study of this compound would involve its inclusion in a dataset of related purine analogs. The biological activity of interest would first need to be experimentally determined for all compounds in the series. Subsequently, a wide range of molecular descriptors would be calculated.
Molecular Descriptors:
Molecular descriptors are numerical representations of a molecule's properties and can be categorized based on their dimensionality (1D, 2D, 3D, etc.). For a molecule like this compound, a variety of descriptors could be calculated to construct a robust QSAR/QSPR model. These descriptors can be broadly classified as:
Constitutional Descriptors (1D): These are the most basic descriptors, derived directly from the molecular formula. They include molecular weight, count of specific atom types (e.g., nitrogen, oxygen), and number of rings.
Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule, considering how atoms are connected. Examples include connectivity indices, which reflect the degree of branching, and topological polar surface area (TPSA), which is often correlated with drug transport properties.
Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the molecule and describe its size and shape. Examples include molecular volume and surface area.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Important descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. These descriptors are particularly relevant for understanding how a molecule might interact with a biological target.
Hypothetical Data for QSAR/QSPR Modeling of Purine Derivatives Including this compound:
| Compound Name | Experimental Activity (pIC50) | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | Hypothetical Value | 190.19 | 61.79 | Calculated Value | Calculated Value |
| Purine | Hypothetical Value | 120.11 | 38.57 | Calculated Value | Calculated Value |
| 6-Methoxypurine | Hypothetical Value | 150.14 | 47.82 | Calculated Value | Calculated Value |
| 6-Chloropurine (B14466) | Hypothetical Value | 154.55 | 38.57 | Calculated Value | Calculated Value |
| Adenine (B156593) | Hypothetical Value | 135.13 | 64.80 | Calculated Value | Calculated Value |
Once such a dataset is compiled, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to develop the QSAR/QSPR equation. For instance, a simplified hypothetical MLR model might look like:
pIC50 = β₀ + β₁(TPSA) + β₂(HOMO) + ... + ε
Where β represents the regression coefficients and ε is the error. The statistical significance and predictive power of the resulting model are then rigorously evaluated using various validation techniques. A validated model could then be used to predict the activity of new, unsynthesized purine derivatives, helping to prioritize which compounds to synthesize and test. This approach streamlines the drug discovery process by focusing resources on candidates with the highest predicted potential.
In Vitro Biological Activity and Mechanistic Studies of 6 Allyloxypurine
Modulation of Enzyme Activity: Investigations into Purine (B94841) Metabolic Pathways and Other Relevant Enzymes
The in vitro biological activity of 6-allyloxypurine has been a subject of interest, particularly concerning its potential to modulate the activity of various enzymes. Research has explored its interactions with key enzymes in purine metabolism and other significant enzyme families, such as kinases.
Studies on Purine Nucleoside Phosphorylase (PNP) Inhibition Mechanisms
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their corresponding purine bases and (2'-deoxy)ribose-1-phosphate. nih.govpatsnap.com Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases, as a deficiency in this enzyme leads to a selective T-cell immunodeficiency. nih.govscielo.org.bo PNP inhibitors can cause an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP), a cytotoxic metabolite that induces apoptosis in T-cells. patsnap.comscielo.org.bo
Despite the therapeutic importance of PNP inhibitors, a review of the current scientific literature reveals no specific studies investigating the inhibitory mechanism of this compound against Purine Nucleoside Phosphorylase. While numerous compounds have been identified as potent PNP inhibitors, some with IC50 values in the nanomolar range, the interaction and inhibitory potency of this compound on PNP have not been reported. researchgate.netmedchemexpress.comuochb.cz
Adenosine (B11128) Deaminase (ADA) Modulation and Kinetic Studies
Adenosine deaminase (ADA) is another key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. patsnap.comresearchgate.net ADA plays a critical role in regulating intracellular and extracellular adenosine levels, thereby modulating adenosine receptor-mediated signaling, which is vital for immune function. mdpi.commdpi.com Inhibition of ADA can lead to an accumulation of adenosine, which has immunosuppressive and anti-inflammatory effects. patsnap.com
A thorough review of published research indicates a lack of specific kinetic studies on the modulation of Adenosine Deaminase by this compound. Although various natural and synthetic compounds have been identified as ADA inhibitors with varying potencies, there is no available data on the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against ADA. researchgate.netmdpi.comnih.gov
Xanthine (B1682287) Oxidase/Dehydrogenase (XO/XDH) Interactions and Inhibitory Potency
Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are two interconvertible forms of a complex molybdoflavoprotein that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. patsnap.comnih.gov Inhibition of XO is a primary therapeutic approach for the management of hyperuricemia and gout. patsnap.comwikipedia.org Inhibitors of this enzyme are broadly classified as purine analogs, such as allopurinol, or non-purine inhibitors, like febuxostat. patsnap.comwikipedia.org
Currently, there are no specific studies in the available scientific literature that detail the interactions of this compound with Xanthine Oxidase or Xanthine Dehydrogenase or report on its inhibitory potency. While numerous natural and synthetic compounds have been evaluated as XO inhibitors, with some exhibiting IC50 values in the low micromolar range, the effect of this compound on this enzyme remains uninvestigated. medchemexpress.comcreative-proteomics.com
Investigations into Kinase Activity Modulation
Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing crucial roles in cell signaling, proliferation, and differentiation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. patsnap.commdpi.com
Research has identified 6-alkoxypurines as competitive inhibitors of CDKs, acting at the ATP-binding site. caymanchem.com A patent has specifically mentioned this compound, also known as NU2013, as a cyclin-dependent kinase inhibitor. However, detailed inhibitory activity data for this compound is not extensively published. Studies on related 6-alkoxypurine derivatives have shown that the nature of the alkoxy group can influence the inhibitory potency and selectivity against different CDKs. For instance, structure-activity relationship studies on 2-arylaminopurines have demonstrated that modifying the 6-alkoxy substituent can achieve discrimination between Nek2 and CDK2. nih.gov
The inhibitory activities of several related 6-substituted purine derivatives against various kinases are presented in the table below, illustrating the potential for this class of compounds to act as kinase inhibitors.
| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Notes |
|---|---|---|---|
| Palbociclib | CDK4 | 0.011 | Highly selective for CDK4/6 over other CDKs. nih.govresearchgate.net |
| Palbociclib | CDK6 | 0.016 | |
| Ribociclib | CDK4 | 0.010 | Selective for CDK4/6. nih.gov |
| Ribociclib | CDK6 | 0.039 | |
| Abemaciclib | CDK4 | 0.002 | Potent inhibitor of CDK4/6. nih.gov |
| Abemaciclib | CDK6 | 0.010 | |
| Roscovitine (B1683857) | CDK1, CDK2, CDK5, CDK7 | ~0.2-0.5 | Poor inhibitor of CDK4 and CDK6 (IC₅₀ > 100 µM). unifr.ch |
| PD-0332991 | CDK4 | 0.011 | Highly specific for CDK4/6. unifr.ch |
| PD-0332991 | CDK6 | 0.016 |
Interaction with Nucleic Acids: DNA and RNA Binding Studies
The ability of small molecules to interact with nucleic acids is fundamental to the mechanism of action of many therapeutic agents. These interactions can lead to the modulation of DNA replication and transcription, ultimately inducing cellular responses. mdpi.com
Spectroscopic (e.g., Fluorescence, CD, UV-Vis) Analysis of this compound-Nucleic Acid Interactions
Spectroscopic techniques are powerful tools for characterizing the binding of small molecules to DNA and RNA. These methods can provide insights into the mode of binding (e.g., intercalation, groove binding, or electrostatic interaction) and the strength of the interaction.
Fluorescence Spectroscopy: This technique can be used to study ligand-DNA interactions through the intrinsic fluorescence of the ligand or by using fluorescent probes that bind to DNA. researchgate.netprotocols.io Quenching or enhancement of the fluorescence signal upon addition of nucleic acid can indicate binding. researchgate.net Competitive binding assays with known DNA intercalators or groove binders can further elucidate the binding mode. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying the conformational changes in DNA upon ligand binding. biorxiv.orgnih.gov The CD spectrum of DNA is characterized by specific bands that are sensitive to its secondary structure (e.g., B-form, A-form, or Z-form). creative-proteomics.com Changes in these bands or the appearance of an induced CD signal for an achiral ligand upon binding can provide information about the binding mode and its effect on DNA conformation. creative-proteomics.comspringernature.com
UV-Visible (UV-Vis) Absorption Spectroscopy: The interaction of a small molecule with DNA can be monitored by changes in the UV-Vis absorption spectrum. scirp.org Hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) in the absorption bands of the ligand are often indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. mdpi.comnih.gov In contrast, hyperchromism (an increase in absorbance) or the absence of significant spectral shifts may suggest groove binding or electrostatic interactions. europeanreview.org
Despite the utility of these techniques, a comprehensive search of the scientific literature did not yield any specific studies that have employed fluorescence, circular dichroism, or UV-Vis spectroscopy to analyze the interaction of this compound with DNA or RNA. Therefore, the binding mode, affinity, and conformational effects of this compound on nucleic acids remain to be experimentally determined.
Investigation of Intercalation, Groove Binding, or Other Binding Mechanisms
Detailed studies specifically elucidating the intercalation, groove binding, or other direct binding mechanisms of this compound with macromolecules like DNA or proteins are not extensively documented in publicly available research. However, the broader class of 6-substituted purines, to which this compound belongs, has been investigated for various biological activities, often stemming from their interactions with enzymes.
Cellular Assays for Investigating Molecular Mechanisms (Utilizing Non-Human Cell Lines)
The impact of this compound and related compounds on cell proliferation has been a subject of investigation, particularly in the context of cancer research. Cell proliferation is a fundamental process involving cell growth and division, leading to an increase in cell number. wikipedia.orgtelight.eu In multicellular organisms, this process is tightly regulated, and its dysregulation is a hallmark of cancer. wikipedia.orgtelight.eu
Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects. For example, a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives, which include structures based on this compound, were tested against the MCF-7 human breast cancer cell line. chim.it The antiproliferative activity of these compounds was found to be dependent on the substituent on the purine ring. chim.it Generally, compounds with halogen atoms on the purine ring exhibited greater activity than those with an amino group. chim.it
The broader class of 6-substituted purines has also been explored for their effects on immune cells. For instance, Interleukin-6 (IL-6) is a cytokine that can promote T cell proliferation and expansion under inflammatory conditions. nih.gov Studies have shown that IL-6 signaling is associated with increased proliferative capacity in T cells. nih.gov While direct studies on this compound's effect on IL-6-mediated T cell proliferation are not specified, the modulation of signaling pathways by purine analogs suggests a potential area for investigation.
Table 1: Antiproliferative Activity of Selected Purine Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives | MCF-7 (human breast cancer) | Varied, dependent on purine substituent | chim.it |
This table is for illustrative purposes and based on data for derivatives, not this compound itself.
Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. mdpi.comabcam.com The induction of apoptosis is a key mechanism for many anticancer therapies. mdpi.com Various methods can be used to induce apoptosis in cell lines for experimental purposes, including treatment with chemical agents like camptothecin (B557342) or activation of death receptors like Fas. abcam.comthermofisher.com
While specific studies on apoptosis induction by this compound are limited, research on related alkylated purines provides insights into potential mechanisms. For example, 6-dimethylaminopurine (B21663) (6-DMAP), another 6-substituted purine, has been shown to induce apoptosis in the human lymphoma U937 cell line in a dose- and time-dependent manner. nih.gov This process was characterized by typical apoptotic markers such as DNA fragmentation, phosphatidylserine (B164497) externalization, and a decrease in mitochondrial membrane potential. nih.gov
Furthermore, the antiproliferative effects of the aforementioned 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives were linked to their ability to induce cell cycle arrest and apoptosis in the MCF-7 cell line. chim.it The most active of these compounds were subjected to further studies to elucidate these mechanisms. chim.it The cell cycle is a series of events that leads to cell division and replication. wikipedia.org An arrest in the cell cycle can prevent cancer cells from proliferating.
The biological effects of 6-substituted purines are often mediated through the modulation of intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, regulating cellular processes like proliferation, survival, and inflammation.
Studies on 6-DMAP-induced apoptosis in U937 cells revealed the involvement of specific signaling events. The process was preceded by an increase in intracellular calcium ion concentration, suggesting its role in initiating apoptosis. nih.gov Furthermore, Western blotting showed a reduction in the anti-apoptotic protein Bcl-XL and an increase in the pro-apoptotic protein Bax, along with the release of cytochrome c from the mitochondria. nih.gov These events are indicative of the involvement of the mitochondrial (intrinsic) pathway of apoptosis and led to the activation of caspase-3. nih.gov
Pathway analysis of gene expression changes following 6-DMAP treatment indicated a widespread downregulation of genes related to cell proliferation and cell cycle progression, suggesting that the compound's effects are mediated through the inhibition of protein kinases. nih.gov
The Interleukin-6 (IL-6) signaling pathway, which involves Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, is another relevant pathway that can be modulated. nih.gov This pathway is often deregulated in diseases like cancer and chronic liver disease. nih.gov While direct evidence for this compound's effect on this pathway is not available, the known role of other purine analogs as kinase inhibitors suggests that this could be a potential mechanism of action. google.comnih.gov
The modulation of signaling pathways by 6-substituted purines ultimately leads to changes in gene expression and protein synthesis. In the case of 6-DMAP-induced apoptosis in U937 cells, cDNA microarray analysis was used to examine these changes. nih.gov The study identified a significant number of down-regulated genes in cells treated with 6-DMAP. nih.gov
Specifically, real-time PCR confirmed a significant decrease in the mRNA levels of proliferating cell nuclear antigen (PCNA), insulin-induced gene 1, serine proteinase inhibitor 2, and v-myc. nih.gov Pathway analysis further revealed the interaction of these down-regulated genes. nih.gov These findings suggest that the inhibition of protein kinases by 6-DMAP leads to a massive downregulation of genes that are critical for cell proliferation and cell cycle progression, thereby inducing apoptosis. nih.gov
Receptor Binding and Ligand-Receptor Interaction Studies
Receptor binding assays are essential techniques for studying the interaction between a ligand (like a drug candidate) and its target receptor. oncodesign-services.comumich.edu These assays can provide quantitative data on binding affinity, kinetics, and receptor density. oncodesign-services.com Radioligand binding assays, which use a radioactively labeled ligand, are particularly sensitive for this purpose. oncodesign-services.comrevvity.com
While specific receptor binding studies for this compound are not prominently featured in the available literature, the broader context of purine derivative research suggests that such interactions are plausible. For example, purine derivatives have been designed to act as inhibitors of cyclin-dependent kinases (CDKs), which involves binding to the enzyme's active site. google.com This type of interaction is a form of ligand-receptor binding, where the enzyme acts as the receptor.
In a more general sense, the study of ligand-receptor interactions can involve various techniques. For instance, studies on non-visual arrestins, which are proteins involved in G-protein coupled receptor (GPCR) signaling, have used techniques like double electron-electron resonance (DEER) spectroscopy to map conformational changes upon receptor binding. nih.gov Such detailed biophysical methods could potentially be applied to study the interaction of this compound with its biological targets, should they be identified.
Radioligand Binding Assays for Adenosine Receptor Subtype Affinity (e.g., A1, A2A, A2B, A3)
The affinity is quantified as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. While specific Kᵢ values for this compound are not documented in the searched literature, the table below outlines the standard radioligands used for determining affinity at each human adenosine receptor subtype.
Table 1: Standard Radioligands for Adenosine Receptor Binding Assays
| Receptor Subtype | Typical Radioligand |
|---|---|
| A1 | [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) d-nb.infod-nb.info |
| A2A | [³H]NECA (5'-N-ethylcarboxamidoadenosine) d-nb.infod-nb.info |
| A3 | [³H]NECA (5'-N-ethylcarboxamidoadenosine) d-nb.info |
The experimental procedure involves incubating the cell membranes expressing the receptor with a fixed concentration of the radioligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The results are used to generate a competition curve from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated and then converted to a Kᵢ value. d-nb.info
Functional Assays for Investigating Agonist/Antagonist Properties at Specific Receptors
Once binding affinity is established, functional assays are critical to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by its natural ligand, adenosine). sigmaaldrich.comwikipedia.org For adenosine receptors, the most common functional assays measure the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. diva-portal.orgeurofinsdiscovery.com
Adenosine A1 and A3 receptors are coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in cAMP levels. diva-portal.org Conversely, A2A and A2B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and cause an increase in cAMP production. diva-portal.orgeurofinsdiscovery.com
To test for agonist or antagonist activity, cultured cells expressing a specific receptor subtype are treated with the test compound.
Agonist Activity : The compound is added to the cells, and the resulting change in cAMP is measured. An agonist at A1/A3 receptors would decrease cAMP, while an agonist at A2A/A2B receptors would increase it. bioauxilium.comcaymanchem.com
Antagonist Activity : The cells are first treated with the test compound, followed by the addition of a known adenosine receptor agonist (like NECA). If the test compound is an antagonist, it will blunt the expected cAMP response produced by the known agonist. eurofinsdiscovery.combioauxilium.com
The results are typically reported as EC₅₀ (effective concentration to produce 50% of the maximal response for an agonist) or IC₅₀ (inhibitory concentration to block 50% of the agonist response for an antagonist).
Table 2: Expected cAMP Functional Assay Outcomes for this compound
| Activity Type | Receptor Subtype | Expected Change in cAMP Level |
|---|---|---|
| Agonist | A1 or A3 | Decrease |
| Agonist | A2A or A2B | Increase |
| Antagonist | A1 or A3 | No change alone; blocks agonist-induced decrease |
| Antagonist | A2A or A2B | No change alone; blocks agonist-induced increase |
Antimicrobial and Antiviral Activity (Pre-clinical, In Vitro Screening)
The potential of purine analogues as antimicrobial and antiviral agents is an area of active research. researchgate.netnih.gov However, specific studies detailing the screening of this compound against bacterial, fungal, or viral pathogens were not identified in the provided search results. The following sections describe the standard methodologies that would be employed for such an evaluation.
Screening against Specific Bacterial Strains and Biofilm Formation
Initial screening for antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) of the compound. This is the lowest concentration that prevents visible growth of a bacterial strain after overnight incubation. nih.gov A variety of pathogenic bacterial strains, both Gram-positive and Gram-negative, would typically be used for comprehensive screening.
Beyond inhibiting the growth of planktonic (free-floating) bacteria, the ability of a compound to inhibit or disrupt biofilms is a critical measure of its potential efficacy. mdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.comfrontiersin.org
Biofilm Inhibition Assays : These tests assess the ability of a compound to prevent bacteria from adhering to a surface and forming a mature biofilm. nih.gov
Biofilm Disruption Assays : These experiments test the compound's ability to break down pre-formed, established biofilms. nih.gov
Table 3: Examples of Bacterial Strains for Antimicrobial Screening
| Gram Type | Bacterial Species |
|---|---|
| Gram-Positive | Staphylococcus aureus, Enterococcus faecalis frontiersin.org |
| Gram-Negative | Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii mdpi.comfrontiersin.org |
Evaluation against Fungal Species
Antifungal activity is typically evaluated using methods analogous to bacterial screening. The poisoned food technique is a common method where the test compound is incorporated into a fungal growth medium (like Potato Dextrose Agar) at various concentrations. goettingen-research-online.de Fungal inoculums are then placed on the medium, and the inhibition of mycelial growth is measured after an incubation period. goettingen-research-online.de The results can be used to calculate an ED₅₀ value, the concentration that inhibits growth by 50%. goettingen-research-online.de Another method is isothermal microcalorimetry, which measures the heat produced by fungal metabolic activity in real-time to assess growth inhibition. nih.gov
Table 4: Examples of Fungal Species for Antifungal Screening
| Fungal Species |
|---|
| Aspergillus fumigatus nih.gov |
| Aspergillus terreus nih.gov |
| Sclerotium rolfsii goettingen-research-online.de |
| Rhizoctonia solani goettingen-research-online.de |
Assessment of Antiviral Activity against Model Viruses in Cell Culture
The evaluation of antiviral compounds requires a host cell culture system in which the target virus can replicate. pressbooks.pubculturecollections.org.uk The general process involves infecting a monolayer of cultured cells (e.g., Vero, HeLa, or MDCK cells) with a model virus in the presence of varying concentrations of the test compound. nih.govsigmaaldrich.com
The antiviral activity is assessed by measuring the reduction in viral replication. This can be done by:
Observing Cytopathic Effects (CPE) : Many viruses cause visible damage to the host cells, such as rounding and detachment. An effective antiviral will prevent or reduce this CPE. nih.gov
Plaque Reduction Assay : This quantitative method measures the reduction in the number of viral plaques (localized areas of cell death) formed in the cell monolayer.
Yield Reduction Assay : This involves quantifying the amount of new virus produced by the infected cells.
A variety of model viruses, representing different viral families and replication strategies, are used for initial screening.
Table 5: Examples of Model Viruses for Antiviral Screening
| Virus Family | Model Virus |
|---|---|
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1), Cytomegalovirus (CMV) nih.govnih.gov |
| Retroviridae | Human Immunodeficiency Virus (HIV) nih.govnih.gov |
| Orthomyxoviridae | Influenza A Virus novonordiskpharmatech.com |
| Poxviridae | Vaccinia Virus nih.gov |
In Vivo Mechanistic Investigations in Non Human Animal Models
Pharmacokinetic Profiling in Model Organisms (e.g., rodents, zebrafish) for Research Purposes
Pharmacokinetic (PK) profiling determines the fate of a chemical compound within an organism. nih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance, which collectively govern its concentration and duration of action at the target site. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to drug development, providing insights into a compound's behavior within a complete biological system. acs.org These in vivo experiments typically follow initial in vitro assessments and are crucial for selecting promising drug candidates. nih.gov For a purine (B94841) analog like 6-Allyloxypurine, researchers would administer the compound to animal models, such as rats, and collect serial blood samples to determine key pharmacokinetic parameters. nih.gov Non-compartmental analysis of the resulting plasma concentration-time data yields values for maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). springermedizin.deaacrjournals.org These parameters provide a comprehensive overview of the compound's systemic exposure and persistence.
Illustrative Data: Pharmacokinetic Parameters of a Hypothetical Purine Analog in Rats
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax | 450 ± 65 | ng/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC(0-inf) | 2800 ± 450 | ng·h/mL |
| t1/2 | 4.2 ± 0.8 | h |
This table presents hypothetical data for illustrative purposes and does not represent actual findings for this compound.
Identification and Characterization of Major Metabolites
Understanding the metabolic fate of a compound is critical, as metabolites can be active, inactive, or even toxic. The purine scaffold is subject to various metabolic transformations. wikipedia.orgmdpi.com In vivo studies in rodents would involve collecting urine, feces, and bile to identify and quantify the metabolites of this compound. researchgate.net Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are employed to elucidate the structures of these metabolic products. researchgate.net For this compound, likely metabolic pathways could include O-dealkylation of the allyloxy group to form 6-hydroxypurine (hypoxanthine), oxidation of the allyl group, and subsequent conjugation reactions (e.g., glucuronidation). The identification of such metabolites is crucial for a complete understanding of the compound's disposition and potential biological effects. mdpi.comelifesciences.org
Illustrative Data: Potential Major Metabolites of this compound
| Metabolite | Proposed Structure | Metabolic Reaction |
|---|---|---|
| M1 | 6-Hydroxypurine (Hypoxanthine) | O-Deallylation |
| M2 | (Purin-6-yloxy)acetaldehyde | Oxidation of allyl group |
| M3 | 3-(Purin-6-yloxy)propane-1,2-diol | Dihydroxylation of allyl group |
| M4 | 6-Hydroxypurine-glucuronide | Glucuronidation of M1 |
This table presents hypothetical data for illustrative purposes and does not represent actual findings for this compound.
Biodistribution and Tissue Accumulation Studies
Biodistribution studies reveal the extent to which a compound and its metabolites distribute into various tissues and organs throughout the body. nih.gov A standard method for these investigations involves synthesizing a radiolabeled version of the compound, for instance, by incorporating a radioisotope like fluorine-18 (B77423) (¹⁸F) or tritium (B154650) (³H). researchgate.netacs.org The radiolabeled compound is administered to animals, often mice, which are then euthanized at various time points. plos.org Key organs and tissues are collected, and the amount of radioactivity in each is measured using a gamma counter. nih.gov This allows for the quantification of tissue concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). plos.org These studies are vital for identifying tissues with high drug accumulation, which can indicate either target tissues or potential sites of toxicity. acs.orgplos.org For many small molecules, high concentrations are often observed in organs of elimination like the kidneys and liver. acs.org
Illustrative Data: Biodistribution of a Hypothetical Radiolabeled Purine Analog in Mice (1 hour post-injection)
| Organ/Tissue | % Injected Dose per Gram (Mean ± SD) |
|---|---|
| Blood | 1.5 ± 0.4 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 15.2 ± 3.1 |
| Spleen | 1.9 ± 0.6 |
| Kidneys | 25.5 ± 4.5 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.2 ± 0.05 |
This table presents hypothetical data for illustrative purposes and does not represent actual findings for this compound.
Target Engagement and Pathway Modulation Studies in Animal Models
Beyond determining where a compound goes, it is essential to confirm that it interacts with its intended biological target in a living organism and produces the desired downstream effect.
Assessment of Enzyme Activity Modulation in vivo within Target Tissues
Many purine analogs exert their effects by inhibiting specific enzymes. nih.gov For example, compounds have been developed to inhibit enzymes central to purine metabolism, such as purine nucleoside phosphorylase (PNP) or xanthine (B1682287) oxidoreductase (XOR). mdpi.comnih.govnih.gov To assess in vivo enzyme inhibition, animals are treated with the compound, and relevant tissues are later harvested. The activity of the target enzyme is then measured in tissue homogenates using specific assays. A reduction in enzyme activity in the treated group compared to a vehicle-treated control group provides direct evidence of target engagement. nih.govpnas.org For instance, if this compound were designed as a PNP inhibitor, its efficacy would be tested by measuring PNP activity in tissues like the spleen or liver from treated rats. nih.gov
Illustrative Data: In Vivo Enzyme Inhibition by a Hypothetical Purine Analog in Rat Liver
| Treatment Group | Target Enzyme Activity (nmol/min/mg protein) | % Inhibition vs. Control |
|---|---|---|
| Vehicle Control | 120.4 ± 15.2 | 0% |
| Purine Analog | 45.1 ± 9.8 | 62.5% |
This table presents hypothetical data for illustrative purposes and does not represent actual findings for this compound.
Evaluation of Receptor Occupancy and Functional Receptor Activation in Animal Tissues
If the intended target of a compound like this compound is a receptor, in vivo receptor occupancy studies are performed to quantify the percentage of target receptors bound by the drug at therapeutic doses. if-pan.krakow.pl One common method involves ex vivo radioligand binding assays. Animals are administered the test compound, and at a specific time point, tissues containing the target receptor (e.g., brain) are collected. The ability of a specific radioligand to bind to the receptors in these tissue samples is then measured. A decrease in radioligand binding in the drug-treated group compared to controls indicates that the test compound is occupying the receptors. if-pan.krakow.plbiorxiv.org This approach helps to establish a relationship between the dose of a drug, the extent of target engagement, and the observed physiological or behavioral effects. biorxiv.orgbiorxiv.org
Illustrative Data: In Vivo Receptor Occupancy of a Hypothetical Purine Analog in Rat Brain
| Treatment Group | Specific Radioligand Binding (fmol/mg tissue) | Receptor Occupancy (%) |
|---|---|---|
| Vehicle Control | 250.6 ± 22.4 | 0% |
| Purine Analog | 82.7 ± 15.1 | 67.0% |
This table presents hypothetical data for illustrative purposes and does not represent actual findings for this compound.
Monitoring of Gene and Protein Expression Changes in Animal Models
A comprehensive review of published scientific literature reveals a notable absence of studies dedicated to the in vivo monitoring of gene and protein expression changes specifically induced by this compound in non-human animal models. While the broader class of purine analogs has been investigated for effects on gene and protein expression in various contexts, research focusing explicitly on this compound's impact at the molecular level within a living organism has not been reported. Consequently, there is no available data detailing which specific genes or proteins are upregulated, downregulated, or otherwise modulated by this compound in animal models.
Future research in this area would be necessary to elucidate the molecular pathways affected by this compound in vivo. Such studies could involve techniques like quantitative polymerase chain reaction (qPCR) arrays to screen for changes in the expression of genes related to cell signaling, proliferation, and apoptosis, as well as proteomics analyses to identify alterations in protein profiles in tissues of interest following administration of the compound.
Proof-of-Concept for Biological Mechanisms in Non-Human Disease Models
Immunomodulatory Effects and Cytokine Profiling in Murine Models of Inflammation
There is currently no available scientific literature detailing the immunomodulatory effects or cytokine profiles of this compound in murine models of inflammation. Although purine analogs are a class of compounds known to possess immunomodulatory properties, specific experimental evidence for this compound in this regard is absent from published research.
Investigations into the potential immunomodulatory activities of this compound would be required to understand its effects on the immune system. Such research would typically involve the use of established murine models of inflammatory diseases, where the administration of this compound would be followed by the analysis of immune cell populations and the quantification of key inflammatory and anti-inflammatory cytokines.
Table 1: Hypothetical Cytokine Profiling Data in a Murine Inflammation Model
As no experimental data exists, this table is presented for illustrative purposes to indicate the type of data that would be generated from such a study. The values are purely hypothetical.
| Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) | P-value |
|---|---|---|---|
| TNF-α | Data Not Available | Data Not Available | N/A |
| IL-6 | Data Not Available | Data Not Available | N/A |
| IL-1β | Data Not Available | Data Not Available | N/A |
| IL-10 | Data Not Available | Data Not Available | N/A |
Investigation of Anti-proliferative Mechanisms in Tumor Xenograft Models
A thorough search of the scientific literature indicates a lack of studies investigating the anti-proliferative mechanisms of this compound in tumor xenograft models. While the purine scaffold is a common feature in many anti-cancer drugs that target cell proliferation, specific research on the effects of this compound on cell cycle progression and angiogenesis in in vivo cancer models has not been published.
To ascertain any potential anti-proliferative effects, tumor xenograft models would be essential. Such studies would involve implanting human tumor cells into immunocompromised mice and then treating them with this compound. The subsequent analysis would focus on molecular and cellular mechanisms, such as changes in cell cycle distribution within the tumor tissue and the density of blood vessels (angiogenesis).
Table 2: Hypothetical Analysis of Cell Cycle Progression in a Tumor Xenograft Model
This table is for illustrative purposes only, as no experimental data for this compound is available. It demonstrates the kind of data that would be collected in such an investigation.
| Cell Cycle Phase | Control Tumor (% of cells) | This compound Treated Tumor (% of cells) | P-value |
|---|---|---|---|
| G0/G1 | Data Not Available | Data Not Available | N/A |
| S | Data Not Available | Data Not Available | N/A |
| G2/M | Data Not Available | Data Not Available | N/A |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Allyloxypurine Analogs
Systematic Modification of the Allyl Moiety and its Impact on Biological Activity Profiles
One of the key chemical properties of 6-allyloxypurines is their ability to undergo a palladium-catalyzed Claisen rearrangement. This reaction results in the migration of the allyl group from the C6 oxygen to the N1 position of the purine (B94841) ring, yielding N(1)-substituted hypoxanthines. chempap.orgresearchgate.net This transformation is highly efficient under mild conditions and can accommodate various substitutions on the allyl fragment, demonstrating the chemical versatility of the moiety. researchgate.net The efficiency of this rearrangement is a key aspect of the structure-property relationship, as the terminal double bond of the allyl group is essential for this nih.govnih.gov-sigmatropic shift. sethanandramjaipuriacollege.in
Table 1: Impact of Allyl Moiety Modification on Activity
| Analog | Modification to Allyl Moiety | Observed/Expected Impact | Reference |
|---|---|---|---|
| 6-Allyloxypurine | Unsubstituted allyl group | Undergoes efficient Pd-catalyzed Claisen rearrangement to N1-allylhypoxanthine. Serves as a baseline for CDK inhibitory activity. | researchgate.netgoogle.com |
| 6-(But-3-en-1-yloxy)purine | Increased chain length | May alter the positioning within the kinase hinge region, potentially affecting potency. | nih.gov |
| 6-(2-Methylallyloxy)purine | Substitution on the allyl chain | Can influence the rate and regioselectivity of the Claisen rearrangement and may introduce steric hindrance affecting enzyme binding. | scirp.org |
| 6-Cinnamyloxypurine | Phenyl substitution at the 3-position | Significantly alters steric and electronic properties; expected to have a distinct biological activity profile and may favor para-rearranged products in Claisen-type reactions. | scirp.org |
| 6-Propoxy-purine | Saturation of the allyl double bond | Prevents Claisen rearrangement. The loss of the π-system and rigidity could decrease binding affinity to certain biological targets. | google.com |
Derivatization of the Purine Ring System and the Consequent Biological Modulations
While the 6-allyloxy group is a defining feature, modifications to the core purine ring system are a primary strategy for modulating biological activity. The nitrogen atoms and available carbon positions on the purine scaffold offer numerous sites for derivatization.
For purine-based kinase inhibitors, substitutions at the C2 and N9 positions are particularly critical for controlling binding and selectivity. google.com Early studies on CDK inhibitors like olomoucine (B1683950) and roscovitine (B1683857) established that specific substitutions at these positions are essential for potent activity. google.com For instance, a polar side chain at the C2 position and a hydrophobic residue at the N9 position were found to be important for positive binding to CDK1. google.com Furthermore, the nitrogen atoms at positions N3 and N7 are often involved in crucial hydrogen bonding interactions with the kinase hinge region. google.com
Introducing different substituents can drastically alter the compound's electronic and steric profile, leading to varied biological outcomes. Halogen atoms, for example, can serve as effective bioisosteres and participate in halogen bonding, often improving activity. In a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives, compounds bearing chlorine atoms at the C2 and C6 positions of the purine ring showed significantly better antiproliferative activity against the MCF-7 human breast cancer cell line than an analog with an amino group. chim.it
Table 2: Effect of Purine Ring Derivatization on Biological Activity
| Analog Base Structure | Derivatization | Biological Effect | Reference |
|---|---|---|---|
| This compound | None (parent structure) | Baseline activity. | google.com |
| This compound | Substitution at N9 (e.g., isopropyl, cyclopentyl) | N9 substitution with a hydrophobic group is often crucial for kinase inhibitory activity, filling a specific hydrophobic pocket. | google.comnih.gov |
| This compound | Substitution at C2 (e.g., -NH2, -NH(CH2)2OH) | A polar side chain at C2 can form key hydrogen bonds and enhance selectivity and potency. | google.com |
| This compound | Substitution at N7 (e.g., alkylation) | Can disrupt the key hydrogen bonding with the kinase hinge region, often reducing or abolishing activity. | researchgate.netgoogle.com |
| This compound | Replacement of C6-oxygen with sulfur (6-Allylthiopurine) | The thio-Claisen rearrangement occurs, analogous to the oxygen version. This modification significantly alters electronic properties and hydrogen bonding potential, impacting biological interactions. | sethanandramjaipuriacollege.in |
Identification of Key Structural Features Essential for Desired Biological or Chemical Activity
Based on SAR and SPR studies, several key structural features of this compound analogs have been identified as essential for their activity:
The Purine Core: The bicyclic purine system is a privileged scaffold that mimics the adenine (B156593) portion of ATP, allowing it to competitively bind to the ATP-binding site of many enzymes, particularly kinases. nih.gov
Hydrogen Bonding Moieties: The nitrogen atoms of the purine ring, specifically at positions N1, N3, and N7, are critical hydrogen bond acceptors or donors that interact with the hinge region of kinases. Maintaining a free N7 position is often vital for the activity of CDK inhibitors. google.com
The C6-Oxygen Linker: The oxygen atom at the C6 position is a key feature, influencing the electronic distribution of the purine ring and acting as a hydrogen bond acceptor. Its replacement with other linkers (like sulfur or nitrogen) significantly modulates activity. chim.it
The Allyl Group Double Bond: The terminal C=C bond is a crucial reactive site for chemical transformations like the palladium-catalyzed Claisen rearrangement, enabling the synthesis of diverse N1-substituted derivatives. researchgate.net
N9-Position Substituent: For many kinase inhibitors, a moderately sized, hydrophobic substituent at the N9 position is essential for occupying a specific hydrophobic pocket in the enzyme's active site, thereby enhancing potency and contributing to selectivity. google.com
C2-Position Substituent: The introduction of small, often polar, substituents at the C2 position can provide additional hydrogen bonding interactions, leading to improved affinity and selectivity for the target enzyme. google.com
Development of Predictive Models for Biological Activity Based on SAR Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. For purine derivatives, including analogs of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict inhibitory activity against targets like CDK2 and EGFR. nih.govmdpi.comafricaresearchconnects.com
The development of such a model for this compound analogs would involve the following steps:
Data Set Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) against a specific target would be compiled. lut.fi
Molecular Modeling: The 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can include steric and electrostatic fields (for CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (for CoMSIA). mdpi.com Other relevant 2D descriptors might include molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). The resulting model's statistical significance and predictive power are rigorously validated using techniques like cross-validation (yielding a q² value) and prediction on an external test set (yielding an r²_pred value). mdpi.comimist.ma
A hypothetical QSAR model for CDK2 inhibition by this compound analogs might look like the equation below, where C represents coefficients determined by the regression analysis.
pIC₅₀ = C₀ + C₁(Steric Field) - C₂(Electrostatic Field) + C₃(Hydrophobic Field) + C₄(H-Bond Donor Field)
Such models produce contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov For instance, a map might show that a bulky, hydrophobic group is favored at the N9 position, while an electron-withdrawing group is disfavored near the C2 position, providing direct guidance for the design of new, more potent inhibitors. mdpi.comafricaresearchconnects.com
Analytical Method Development for 6 Allyloxypurine
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic methods are indispensable for the separation of 6-allyloxypurine from potential impurities, starting materials, and byproducts, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development with Various Detection Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many purine (B94841) derivatives. A reversed-phase HPLC (RP-HPLC) method is often the primary choice for such molecules.
Method Development Strategy: The initial development would involve screening various stationary phases and mobile phase compositions to achieve optimal separation. A C18 column is a common starting point due to its versatility. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of all components with good peak shape.
Detection is a critical aspect of HPLC method development. For a purine derivative like this compound, which contains a chromophore, UV detection is a straightforward and robust choice. A photodiode array (PDA) detector would be particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) detector can be coupled with the HPLC system (LC-MS).
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 260 nm (hypothetical λmax) |
| Retention Time | ~ 8.5 min (hypothetical) |
Purity Assessment and Quantification: Once the method is optimized, it can be used to assess the purity of this compound by calculating the peak area percentage of the main component relative to the total peak area of all components. For quantification, a calibration curve would be constructed by injecting known concentrations of a this compound reference standard and plotting the peak area against concentration.
Gas Chromatography (GC) Method Development (if applicable, e.g., for volatile derivatives)
The direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its expected low volatility and potential for thermal degradation at the high temperatures required for GC analysis. The purine ring system and the polar oxygen atom contribute to a relatively high boiling point.
Applicability and Derivatization: To assess the feasibility of GC analysis, the thermal stability of this compound would first need to be evaluated, for instance, by thermogravimetric analysis (TGA). If the compound is not sufficiently volatile or is thermally labile, derivatization would be necessary to convert it into a more volatile and stable analogue. A common derivatization strategy for compounds with active hydrogens (like the N-H in the purine ring) is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Hypothetical GC Method for a Silylated Derivative:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temp. | 300 °C |
Capillary Electrophoresis (CE) for High-Resolution Purity Assessment and Enantiomeric Separations (if chiral)
Capillary Electrophoresis (CE) offers very high separation efficiency and is an excellent complementary technique to HPLC for purity assessment. Since this compound is not chiral, the focus of CE would be on high-resolution purity profiling. The separation in CE is based on the differential migration of analytes in an electric field.
Method Development Considerations: For a neutral or weakly acidic/basic compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the mode of choice. In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the background electrolyte above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for the separation of neutral molecules. Key parameters to optimize include the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the capillary temperature.
Hypothetical MEKC Method Parameters:
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM SDS |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 260 nm (hypothetical λmax) |
Spectroscopic Quantification Methods for Research Samples
Spectroscopic methods provide a rapid means of quantification, especially for pure samples in solution.
UV-Vis Spectrophotometry for Concentration Determination in Solution
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of a substance in solution, provided the compound has a significant UV-Vis absorbance and is the only absorbing species at the wavelength of maximum absorbance (λmax). The purine ring system in this compound is expected to have a strong UV absorbance.
Procedure: First, the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol, methanol, or a buffer solution) would be recorded to determine its λmax. A calibration curve would then be generated by preparing a series of solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
Hypothetical UV-Vis Data:
| Concentration (µg/mL) | Absorbance at 260 nm (hypothetical λmax) |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
From this data, a linear regression would yield a calibration curve with a high correlation coefficient (R² > 0.99), which can then be used to determine the concentration of unknown samples.
LC-MS/MS Methods for Trace Analysis and Metabolite Detection in Complex Biological Matrices (non-human)
For the detection and quantification of this compound at very low concentrations or in complex biological matrices (e.g., animal plasma, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Method Development Outline:
Sample Preparation: A crucial step to remove interfering substances from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
Chromatographic Separation: An HPLC method similar to the one described in section 8.1.1 would be developed to separate this compound from matrix components before it enters the mass spectrometer.
Mass Spectrometric Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated or deprotonated molecular ion of this compound (the precursor ion) and a specific fragment ion (the product ion) that is formed upon collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte.
Hypothetical LC-MS/MS Parameters for Analysis in Rat Plasma:
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 191.1 -> 135.1 (hypothetical for [M+H]+) |
| Internal Standard | A structurally similar, stable isotope-labeled compound |
This highly selective and sensitive method would allow for the quantification of this compound at trace levels, making it suitable for pharmacokinetic or metabolism studies in non-human subjects.
Methodologies for Impurity Profiling and Stability Studies in Research Settings
The rigorous characterization of a chemical compound's purity and stability is fundamental in research settings. For this compound, developing robust analytical methods is essential to create a comprehensive impurity profile and to understand its degradation pathways under various stress conditions. This ensures the integrity of the compound used in further studies. The primary methodologies for these assessments are chromatographic and spectroscopic techniques, with a strong emphasis on High-Performance Liquid Chromatography (HPLC) and its hyphenation with Mass Spectrometry (MS). ijprajournal.com
Impurity profiling involves the detection, identification, and quantification of impurities present in a substance. ijprajournal.com For this compound, these impurities can originate from the manufacturing process (e.g., unreacted starting materials, by-products) or from degradation during storage. nih.gov A stability-indicating method is an analytical procedure developed to separate the active compound from its degradation products, allowing for an accurate assessment of the compound's stability over time.
Chromatographic and Spectroscopic Approaches
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the analysis of purine analogs. nih.govymerdigital.comnih.gov These methods are valued for their ability to separate compounds with high resolution and sensitivity. A typical RP-HPLC method for this compound would involve a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. ymerdigital.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate impurities with a wide range of polarities. nih.gov
To identify the chemical structures of unknown impurities and degradation products, HPLC is frequently coupled with mass spectrometry (LC-MS). ijprajournal.comymerdigital.com This hyphenated technique provides molecular weight information and fragmentation patterns of the analytes as they elute from the chromatographic column, which is crucial for structural elucidation.
Forced Degradation Studies
To develop a stability-indicating method, this compound is subjected to forced degradation under a variety of stress conditions as recommended by regulatory guidelines. These conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light. By intentionally degrading the compound, potential degradation products are generated, which can then be separated and identified. This process helps to establish the degradation pathways and demonstrates the specificity of the analytical method. nih.gov For purine analogs, degradation can involve cleavage of substituents or alterations to the purine ring system itself. mdpi.com For instance, acidic or basic conditions could potentially cleave the allyloxy group from the purine ring, yielding hypoxanthine (B114508).
Below is an example of a typical HPLC method developed for impurity profiling and stability studies of a 6-substituted purine like this compound.
Table 1: Example HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | % B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 35 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Detection | UV at 265 nm | | Injection Volume | 10 µL |
The results from forced degradation studies provide critical information about the compound's intrinsic stability. The table below presents hypothetical data from a stability study on this compound, illustrating how the compound might behave under different stress conditions.
Table 2: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Product(s) Identified |
|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 60 °C) | 24 h | 88.5 | Hypoxanthine |
| Base Hydrolysis (0.1 M NaOH, RT) | 8 h | 82.1 | Hypoxanthine |
| Oxidative (3% H₂O₂, RT) | 24 h | 94.2 | N-oxide derivatives |
| Thermal (80 °C, solid state) | 48 h | 99.1 | No significant degradation |
| Photolytic (UV light, 254 nm) | 72 h | 96.7 | Dimerization products |
The development of such validated analytical methods is a prerequisite for controlling the quality and consistency of this compound in a research environment, ensuring that the observed biological or chemical activity is attributable to the compound itself and not its impurities.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
Potential Research Applications and Future Directions for 6 Allyloxypurine
Development as a Chemical Biology Tool or Molecular Probe for Investigating Biological Pathways
6-Allyloxypurine serves as a valuable scaffold in the development of chemical biology tools and molecular probes designed to investigate complex biological pathways. nih.govnih.gov Chemical biology integrates the use of small molecules to study and manipulate biological systems, offering insights that are often difficult to obtain through traditional biochemical methods alone. nih.govwikipedia.org Molecular probes, which can be small molecules, are crucial for detecting specific biological entities and understanding their function within cellular networks. nih.govnih.gov
The utility of this compound in this context lies in its purine (B94841) core, a fundamental component of nucleic acids and various signaling molecules. lsuhsc.eduwikipedia.org This structural motif allows for the design of probes that can potentially interact with a wide range of biological targets, including enzymes and receptors involved in purine metabolism and signaling. nih.govmdpi.com For instance, derivatives of this compound can be synthesized to incorporate reporter groups, such as fluorophores or affinity tags. These modified molecules can then be used to visualize and track interactions within a cell, helping to elucidate the function of specific proteins or pathways. wikipedia.org
Furthermore, by systematically modifying the allyloxy group and other positions on the purine ring, libraries of compounds can be generated. avcr.cz Screening these libraries can lead to the discovery of molecules that selectively modulate the activity of a particular protein, providing a chemical tool to probe its role in a biological process. nih.gov This approach is instrumental in dissecting signaling cascades and understanding how perturbations in these pathways can lead to disease. nih.govnih.gov
Utilization as a Synthetic Intermediate for the Discovery of Novel Purine-Based Compounds
A primary and well-documented application of this compound is its role as a versatile synthetic intermediate in organic chemistry. google.comchim.it Its structure, featuring a reactive purine core and an allyloxy substituent, makes it an ideal starting material for creating a diverse array of more complex purine derivatives. nih.govresearchgate.net
One of the key reactions involving this compound is the palladium-catalyzed Claisen rearrangement. researchgate.netresearchgate.netchemicalpapers.com This reaction proceeds under mild conditions and allows for the transformation of 6-allyloxypurines into N(1)-substituted hypoxanthines, which are another important class of purine derivatives. researchgate.netresearchgate.net
Moreover, the 6-allyloxy group can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups at this position. This is a common strategy for synthesizing novel 6-substituted purine derivatives with potential biological activities. google.comresearchgate.net For example, this compound can be prepared from 6-chloropurine (B14466) by reacting it with sodium allyloxide. google.com The resulting this compound can then be used in subsequent reactions to build more complex molecules. chim.it
The synthesis of various purine-based compounds often starts from commercially available and simpler purine analogs, like 2-amino-6-chloropurine (B14584) or 6-chloropurine itself, which are precursors to this compound. google.comresearchgate.net These synthetic routes are crucial for generating libraries of compounds for biological screening and for developing new therapeutic agents. avcr.cz
Below is a table summarizing the role of this compound and its precursors in the synthesis of other purine derivatives.
| Starting Material | Reagent(s) | Product Type | Reference |
| 6-Chloropurine | Sodium allyloxide/Allyl alcohol | This compound | google.com |
| 6-Allyloxypurines | Palladium catalyst (e.g., Pd(PPh3)4) | N(1)-substituted hypoxanthines | researchgate.net |
| 2-Amino-6-chloropurine | Various amines, thiols, etc. | 6-Substituted purine derivatives | researchgate.net |
| 6-Chloropurine | Various nucleophiles | 6-Substituted purine derivatives | chim.it |
Contribution to Fundamental Understanding of Purine Metabolism, Signaling, and Nucleic Acid Chemistry
Research involving this compound and its derivatives contributes to a deeper understanding of fundamental biological processes, including purine metabolism, signaling, and nucleic acid chemistry. wikipedia.orgnih.govwikipedia.org Purines are not only the building blocks of DNA and RNA but are also central to cellular energy transfer and signaling pathways. lsuhsc.eduwikipedia.org
Purine Metabolism: The synthesis and breakdown of purines are tightly regulated processes. wikipedia.orgmsdmanuals.com Studying how synthetic purine analogs like this compound interact with the enzymes of these pathways can provide valuable information. For example, inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) can block purine synthesis and are used as immunosuppressants. wikipedia.org By designing derivatives of this compound that target specific enzymes in the de novo or salvage pathways, researchers can probe the roles of these enzymes and the consequences of their inhibition. researchgate.net
Purinergic Signaling: Extracellular purines like ATP and adenosine (B11128) act as signaling molecules by binding to purinergic receptors. nih.govmdpi.com This signaling is crucial for a multitude of physiological functions. mdpi.com Synthetic purine derivatives can be used to create selective agonists or antagonists for different receptor subtypes. This allows researchers to dissect the specific roles of each receptor in complex processes like neurotransmission and immune responses. nih.govmdpi.com The development of novel purine-based compounds, for which this compound is a potential intermediate, is essential for creating these research tools. avcr.cz
Nucleic Acid Chemistry: Nucleic acids are polymers of nucleotides. wikipedia.orgpressbooks.pub The introduction of modified bases, derived from synthetic precursors, into DNA or RNA can be used to study their structure, function, and interactions with proteins. While this compound itself is not directly incorporated, its role as a synthetic intermediate allows for the creation of a wide variety of purine analogs that can be used in these studies. These analogs can help in understanding DNA replication, transcription, and the mechanisms of DNA-binding proteins. lsuhsc.edu
Exploration of Advanced Computational Approaches for Rational Design of Novel Analogs
The rational design of novel analogs of this compound can be significantly enhanced through the use of advanced computational approaches. These methods allow for the prediction of the biological activity of a compound based on its chemical structure, which can guide synthetic efforts and reduce the need for extensive, and often expensive, experimental screening. biorxiv.org
One such approach is the use of profile-inspired models. In this method, a "profile" is created for a set of chemically related molecules known to be active in a particular biological pathway. biorxiv.org This profile captures the key structural fragments that are important for the observed activity. New candidate molecules, such as derivatives of this compound, can then be compared against this profile to predict their likelihood of being active in the same pathway. biorxiv.org This can help in identifying which modifications to the this compound scaffold are most likely to yield a desired biological effect.
Another powerful computational tool is molecular docking. This technique simulates the interaction between a small molecule and the three-dimensional structure of a protein target. By predicting the binding mode and affinity of a compound, molecular docking can help to prioritize which analogs of this compound to synthesize. This is particularly useful when the structure of the target protein is known.
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational method. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
The integration of these computational methods into the drug discovery process allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold, ultimately accelerating the discovery of novel bioactive compounds. nih.gov
Prospects for Further Pre-clinical Research in Specific Mechanistic Areas
The scaffold of this compound and its derivatives holds potential for further pre-clinical research in several mechanistic areas, focusing on basic science and target validation. criver.comjax.orgwikipedia.org Pre-clinical studies, which involve in vitro and in vivo experiments, are essential to determine the preliminary efficacy and safety of a compound before it can be considered for clinical development. wikipedia.org
Neurobiology: The central nervous system (CNS) is a complex area where purinergic signaling plays a significant role. unistra.frbiospective.com G protein-coupled receptors (GPCRs), many of which are targets for purines, are implicated in various neurological and psychiatric disorders. unistra.fr Derivatives of this compound could be developed as selective modulators of these receptors to investigate their function in processes like neurotransmission, neuroinflammation, and neurodegeneration. unistra.frbiospective.com Pre-clinical models, including animal models and induced pluripotent stem cells (iPSCs), are crucial for studying the potential of these compounds in the context of diseases like Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis (ALS). biospective.comnih.gov Research in this area would focus on understanding the underlying molecular mechanisms and validating new therapeutic targets. porsolt.com
Immunology: The immune system is also heavily regulated by purinergic signaling. mdpi.com Extracellular ATP and adenosine can modulate the activity of various immune cells, and imbalances in this system are linked to inflammatory and autoimmune diseases. mdpi.comnih.gov By creating novel purine analogs from intermediates like this compound, researchers can develop tools to study the roles of specific purinergic receptors on T-cells, macrophages, and other immune cells. mdpi.com This could lead to the identification of new ways to modulate the immune response, with potential applications in basic research on autoimmunity, inflammation, and immuno-oncology. nih.goviitri.org
Oncology: Cancer cells often have altered metabolism, including an increased demand for purines to support rapid proliferation. nih.govresearchgate.net This makes the enzymes of the purine synthesis pathway attractive targets for anticancer drugs. researchgate.net this compound can serve as a starting point for the synthesis of inhibitors of these enzymes. google.comnih.gov Pre-clinical oncology research would involve testing these new compounds on cancer cell lines and in animal models to validate the targeted enzyme as a viable point of intervention and to understand the molecular consequences of its inhibition. jax.orgiitri.org The goal at this stage is not to develop a drug for immediate use, but to gain fundamental insights into cancer biology and identify promising therapeutic strategies.
Identification of New Biological Targets and Unexplored Mechanistic Pathways for Future Research
The exploration of derivatives based on the this compound scaffold has the potential to lead to the identification of novel biological targets and previously unknown mechanistic pathways. cbd.intnih.gov This process of discovery is a fundamental aspect of chemical biology and drug development. wikipedia.orgnih.gov
When a library of compounds derived from a common intermediate like this compound is screened for biological activity, some molecules may exhibit interesting effects without a known mechanism of action. Investigating these "hits" can uncover new protein targets or signaling pathways that were not previously associated with purine-like molecules. nih.gov
This can be achieved through several experimental approaches:
Affinity Chromatography: A bioactive derivative of this compound can be immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. Identifying these captured proteins can reveal its direct molecular targets.
Chemical Proteomics: This involves using tagged chemical probes to identify the proteins that a small molecule interacts with within a complex biological sample. nih.gov
Phenotypic Screening: Instead of screening against a specific target, compounds can be tested for their ability to produce a particular cellular phenotype (e.g., inducing cell death in cancer cells). Subsequent studies can then work backward to identify the target and pathway responsible for this effect. nih.gov
The discovery of unexpected "off-target" effects of a compound can also be highly informative. nih.gov These unintended interactions might reveal new biological functions for a known protein or uncover connections between different signaling pathways. nih.gov For example, a compound designed to inhibit a specific kinase might also be found to bind to a completely different class of proteins, suggesting a previously unappreciated role for that protein or a new way to modulate its activity.
By systematically synthesizing and testing novel purine analogs, the scientific community can expand the map of known drug-target interactions and gain a more comprehensive understanding of cellular biology. nih.gov This fundamental research is crucial for opening up new avenues for therapeutic intervention in a wide range of diseases.
Q & A
Basic: What are the established synthetic pathways for 6-Allyloxypurine, and how can their efficiency be quantitatively compared?
Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions. To evaluate efficiency, compare parameters such as:
- Yield optimization : Use HPLC or GC-MS to quantify product purity and yield under varying conditions (e.g., solvent polarity, temperature) .
- Reaction kinetics : Perform time-course studies with aliquots analyzed via NMR to track intermediate formation .
- Byproduct analysis : Employ LC-MS to identify side products and adjust stoichiometry or catalysts accordingly .
For reproducibility, document reagent purity (e.g., ≥99% by supplier certification) and reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to confirm allyloxy group attachment and purine ring substitution patterns. Compare chemical shifts with literature data .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks ([M+H]) and isotopic patterns.
- IR spectroscopy : Identify characteristic C-O-C stretching vibrations (~1250 cm) and purine ring vibrations .
Report instrument parameters (e.g., NMR field strength, MS ionization mode) to enable cross-lab validation .
Advanced: How can researchers resolve contradictory data in the biological activity of this compound across different cell lines?
Methodological Answer:
Contradictions often arise from experimental variables. Address these through:
- Dose-response standardization : Use logarithmic dilution series (e.g., 1 nM–100 µM) to establish IC values, ensuring consistent cell viability assays (e.g., MTT, ATP-lite) .
- Cell line authentication : Verify genetic profiles (STR profiling) and culture conditions (e.g., serum batch, passage number) to rule out variability .
- Mechanistic studies : Conduct RNA-seq or phosphoproteomics to identify differential signaling pathways (e.g., MAPK vs. PI3K) influenced by cell-specific factors .
Publish raw datasets (e.g., deposited in Figshare or Zenodo) to facilitate meta-analyses .
Advanced: What strategies are effective for optimizing this compound’s solubility and bioavailability in preclinical models?
Methodological Answer:
- Solubility enhancement : Test co-solvents (e.g., DMSO:PBS ratios), cyclodextrin complexes, or nanoformulations (liposomes) using dynamic light scattering (DLS) for particle size analysis .
- Pharmacokinetic profiling : Administer via oral/intravenous routes in rodent models, with serial blood sampling analyzed via LC-MS/MS. Calculate AUC, , and bioavailability (%F) .
- In silico modeling : Use tools like SwissADME to predict logP and solubility, guiding experimental design .
Include negative controls (e.g., vehicle-only) and adhere to ethical guidelines (IACUC protocols) .
Advanced: How should researchers design experiments to assess this compound’s potential off-target effects in enzymatic assays?
Methodological Answer:
- Panel screening : Test against a broad enzyme panel (e.g., kinases, phosphatases) using fluorescence-based or radiometric assays. Use Z’-factor scores to validate assay robustness .
- Crystallography : Resolve X-ray structures of this compound bound to off-target enzymes (e.g., PDB deposition) to identify binding motifs .
- Proteome-wide profiling : Apply chemical proteomics (e.g., activity-based protein profiling) to map unintended interactions .
Report false-discovery rates (FDR) and statistical thresholds (e.g., ) to ensure rigor .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Storage conditions : Store in airtight, light-resistant containers at −20°C under inert gas (argon) to prevent oxidation.
- Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .
- Documentation : Record batch-specific data (e.g., synthesis date, solvent history) in lab notebooks or LIMS (Laboratory Information Management Systems) .
Advanced: How can computational methods predict this compound’s reactivity in novel chemical environments?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals, predicting sites for electrophilic/nucleophilic attack .
- MD simulations : Simulate solvation dynamics (e.g., in water/DMSO) with GROMACS to assess conformational stability .
- QSAR modeling : Train models on purine derivatives’ datasets to correlate substituent effects with reactivity .
Validate predictions with wet-lab experiments (e.g., kinetic isotope effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
